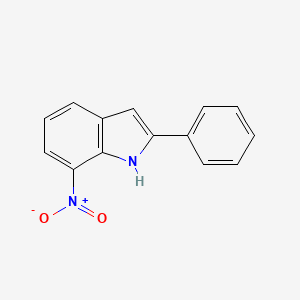

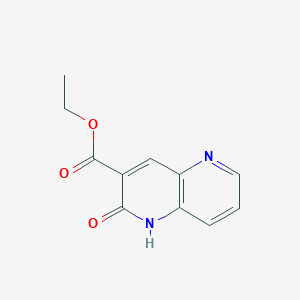

7-nitro-2-phenyl-1H-Indole

説明

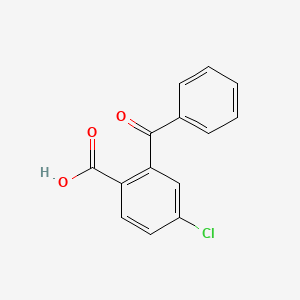

7-nitro-2-phenyl-1H-Indole is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . The indole nucleus is found in many important synthetic drug molecules and has a high affinity for multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 7-nitro-2-phenyl-1H-Indole consists of a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The InChI code for this compound is 1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19) .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

7-nitro-2-phenyl-1H-Indole has a molecular weight of 238.241 Da . It is a crystalline colorless compound with specific odors .科学的研究の応用

Radical Cation Reactions

- Oxidation Reactions : 2-Phenyl-1H-indole reacts with various amines under anodic oxidation, leading to the formation of new indole derivatives. This provides insights into the reactivity of radical cations and corresponding neutral radicals. The study demonstrates potential applications in the synthesis of complex organic molecules, including indole derivatives with diverse functionalities (Greci et al., 2000).

Nucleophilic Addition Reactions

- Synthesis of Substituted Indoles : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions with various enolates and lithium dimethylcuprate, leading to the formation of 3-substituted-2-nitroindoles. This study highlights methods for synthesizing novel indole derivatives, which are crucial in pharmaceutical and synthetic organic chemistry (Pelkey et al., 1999).

Reactions with Nitrogen Dioxide and Nitrous Acid

- Formation of Nitroso Indole Derivatives : The reaction of 2-phenyl- and 1-methyl-2-phenylindole with nitrogen dioxide or nitrous acid in an aprotic solvent leads mainly to isonitroso and 3-nitroso indole derivatives. This research is significant for understanding the chemical behavior of indoles in different reaction environments (Astolfi et al., 2006).

Palladium-Catalyzed Reactions

- Indole Synthesis and Functionalization : Palladium-catalyzed reactions are pivotal for the synthesis and functionalization of indoles, a core structure in many biologically active compounds. This research underscores the versatility of palladium catalysis in organic synthesis, particularly in creating complex indole-based structures (Cacchi & Fabrizi, 2005).

Inhibitors of Photosystem II

- Herbicide Development : Indole derivatives bearing nitro or amide groups have been synthesized and evaluated as inhibitors of photosystem II (PSII), showcasing potential as herbicides. These compounds, like 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole, demonstrate significant plant growth inhibition, indicating their utility in agricultural chemistry (Souza et al., 2020).

Crystal Structure Analysis

- Structural Insights : The study of the crystal structure of various indole derivatives, like 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl}-1H-indole, offers valuable insights into their molecular geometry and potential interactions. This is essential for designing compounds with specific physical and chemical properties (Narayanan et al., 2011).

Reductive Cyclization

- Synthesis of Heterocycles : The reductive cyclization of β-nitrostyrenes using phenyl formate as a CO surrogate in palladium-catalyzed reactions is a novel approach for indole synthesis. This method showcases an efficient pathway to synthesize indoles, a crucial scaffold in medicinal chemistry (Ferretti et al., 2022).

NorA Efflux Pump Inhibition

- Antibacterial Applications : The synthesis and study of 2-aryl-1H-indoles, including 2-phenyl-1H-indole, as inhibitors of the NorA efflux pump in Staphylococcus aureus, reveal their potential as antibacterial agents. This research contributes to the development of new treatments for bacterial infections (Ambrus et al., 2008).

将来の方向性

The future directions in the study of 7-nitro-2-phenyl-1H-Indole and other indole derivatives include the development of new synthesis methods and the exploration of their diverse biological activities . There is also interest in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

特性

IUPAC Name |

7-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFKMEVQELHDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493121 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-2-phenyl-1H-Indole | |

CAS RN |

64890-06-8 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)